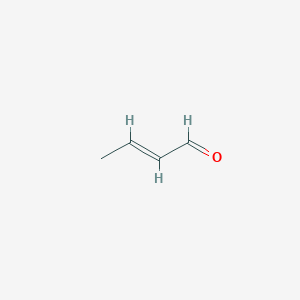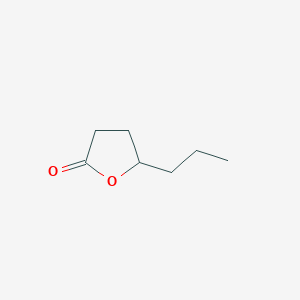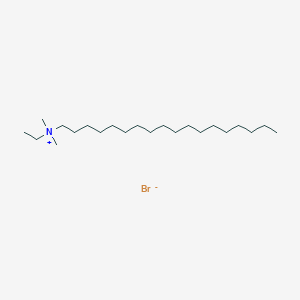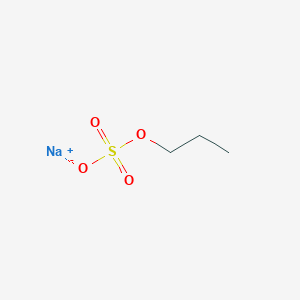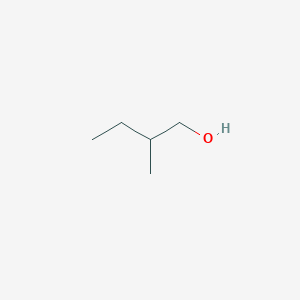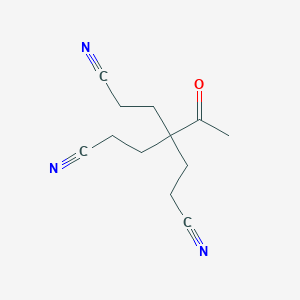
9,10-Dihydroxystearic acid
概要
説明
9,10-Dihydroxystearic acid (DHSA) is an oxidation product of oleic acid . It has the molecular formula C18H36O4 . It can be formed from oleic acid in HepG2 cells . It activates peroxisome proliferator-activated receptor α (PPARα) in CV-1 cells when used at concentrations ranging from 50 to 100 µM . DHSA can improve glucose tolerance and insulin sensitivity in KKAy mice .
Synthesis Analysis
DHSA can be synthesized from oleic acid . It can also be reacted with ethylene oxide (EO) to obtain a new surfactant category that is characterized by the presence of 3 hydrophilic chains: 9,10-di-hydroxystearic acid ethoxylates (DHSAE-n, n = 10, 12, 15, 18, 20 EO) .Molecular Structure Analysis
The molecular structure of DHSA was characterized using FT-IR and 1H NMR . The molecular weight of DHSA is 316.476 Da .Chemical Reactions Analysis
The oxidative C-C cleavage of a C18 substrate like DHSA is an important transformation in synthetic organic chemistry . This facilitates the synthesis of valuable C8-C9 acids widely used in many industries .Physical And Chemical Properties Analysis
DHSA has a density of 1.0±0.1 g/cm3, a boiling point of 481.6±25.0 °C at 760 mmHg, and a flash point of 259.2±19.7 °C . It has 4 H bond acceptors, 3 H bond donors, and 16 freely rotating bonds .科学的研究の応用
Catalyst in Oxidative Cleavage Reactions
9,10-Dihydroxystearic acid plays a crucial role in oxidative C-C cleavage of a C18 substrate, which is an important transformation in synthetic organic chemistry . This process facilitates the synthesis of valuable C8-C9 acids that are widely used in many industries . The efficiency of the catalyst in the oxidative cleavage of 9,10-dihydroxystearic acid relies on the nature of the active component, the support, and the average size of metal nanoparticles .
Inhibitor of Angiogenesis
9,10-Dihydroxystearic acid can be used as an inhibitor of angiogenesis, the formation of new blood vessels . This property is crucial in the treatment of some diseases .
Antimicrobial Agent
9,10-Dihydroxystearic acid has potential applications as an antimicrobial agent . This makes it valuable in the therapy of various ailments .
Fat Burner
9,10-Dihydroxystearic acid can also be used as a fat burner , which is beneficial in weight management and obesity treatment .
Synthesis of New Surfactants
9,10-Dihydroxystearic acid can be reacted with ethylene oxide (EO) to obtain a new surfactant category characterized by the presence of 3 hydrophilic chains: 9,10-dihydroxystearic acid ethoxylates . These surfactants have been studied for their surface activity, adsorption, and aggregation behavior in aqueous solution .
Application in Daily Chemical Industry
The surfactants synthesized from 9,10-Dihydroxystearic acid have been systematically studied for their application properties such as wettability, emulsification, foamability, and decontamination .
Activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARalpha)
9,10-Dihydroxystearic acid activates peroxisome proliferator-activated receptor alpha (PPARalpha) in CV-1 cells when used at concentrations ranging from 50 to 100 µM .
Treatment for Diabetes
9,10-Dihydroxystearic acid (4% in the diet) decreases blood glucose levels, increases insulin sensitivity, and decreases body weight in high-fat diet-fed KKAy diabetic mice .
作用機序
Target of Action
9,10-Dihydroxystearic acid, also known as 9,10-Dihydroxyoctadecanoic acid, is an oxidation product of oleic acid . It primarily targets the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism and inflammation.
Mode of Action
9,10-Dihydroxystearic acid interacts with PPARα in CV-1 cells when used at concentrations ranging from 50 to 100 µM . This interaction leads to the activation of PPARα, which in turn regulates the transcription of genes involved in lipid metabolism and inflammation.
Pharmacokinetics
Given its molecular weight of 31648 , it is likely to have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The activation of PPARα by 9,10-Dihydroxystearic acid can lead to several molecular and cellular effects. For instance, it has been shown to improve glucose tolerance and insulin sensitivity in KKAy mice . Additionally, when included at 4% in the diet, it decreases blood glucose levels, increases insulin sensitivity, and decreases body weight in high-fat diet-fed KKAy diabetic mice .
将来の方向性
The oxidative cleavage of DHSA is an important transformation in synthetic organic chemistry . This process can facilitate the synthesis of valuable C8-C9 acids widely used in many industries . The efficiency of the catalyst in the oxidative cleavage of DHSA relies on the nature of the active component, the support, and the average size of metal nanoparticles (NPs) . Future research could focus on optimizing these factors to improve the efficiency of the process .
特性
IUPAC Name |
9,10-dihydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACHUYIREGFMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | 9,10-Dihydroxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30870475 | |
| Record name | 9,10-Dihydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydroxystearic acid | |
CAS RN |
120-87-6, 93923-70-7 | |
| Record name | 9,10-Dihydroxystearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydroxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dihydroxystearic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Dihydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dihydroxystearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 9,10-DHSA?
A: The molecular formula of 9,10-DHSA is C18H36O4, and its molecular weight is 316.48 g/mol. []
Q2: Which spectroscopic techniques are useful for characterizing 9,10-DHSA?
A: Several techniques are useful for identifying and characterizing 9,10-DHSA. These include Fourier Transform Infrared Spectroscopy (FTIR) for identifying functional groups like hydroxyl (-OH) and carboxyl (-COOH), Gas Chromatography-Mass Spectrometry (GC-MS) for determining molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) for elucidating the complete chemical structure. [, ]
Q3: Does the stereochemistry of 9,10-DHSA influence its biological activity?
A: Yes, research indicates that the naturally occurring threo-stereoisomer of 9,10-DHSA exhibits significantly higher biological activity compared to the erythro-stereoisomer. For instance, only the threo-stereoisomer induced a strong alkalinization response in cultured potato cells. []
Q4: How is 9,10-DHSA synthesized?
A: 9,10-DHSA can be synthesized from oleic acid via a two-step process. First, oleic acid undergoes epoxidation, typically with performic acid, to yield 9,10-epoxystearic acid. Subsequent hydrolysis of the epoxide ring results in the formation of 9,10-DHSA. [, , , ]
Q5: Can 9,10-DHSA be derived from renewable resources?
A: Yes, 9,10-DHSA can be produced from palm oil, a renewable resource. Malaysia, in particular, has been actively developing 9,10-DHSA and its derivatives from palm-based oils. []
Q6: What purification methods are used for 9,10-DHSA?
A: Solvent crystallization is a common method for purifying 9,10-DHSA. Studies have investigated the use of isopropyl alcohol as a solvent for obtaining high purity 9,10-DHSA crystals. [, ]
Q7: How does 9,10-DHSA behave as a phase change material?
A: Derivatives of 9,10-DHSA, specifically its inorganic salts, have shown potential as phase change materials (PCMs). These materials can store and release thermal energy during phase transitions, making them useful for thermal energy storage applications. []
Q8: What factors influence the efficiency of 9,10-DHSA oxidative cleavage?
A: Research suggests that the catalyst composition, particularly the type and size of metal nanoparticles, significantly influences the efficiency of 9,10-DHSA oxidative cleavage. Gold nanoparticles with sizes less than 3 nm showed superior catalytic activity in this reaction. [, ]
Q9: Does 9,10-DHSA exhibit any biological activity in plant systems?
A: Yes, 9,10-DHSA and its derivatives, like 18-hydroxy-9,10-epoxystearic acid, are believed to act as signaling molecules in plant defense mechanisms against pathogens. [, ]
Q10: Is there evidence of 9,10-DHSA formation in mammals?
A: Studies have shown that oleic acid can be converted into 9,10-DHSA in mice and human hepatic cancer HepG2 cells. [, , ]
Q11: What is the role of cytochrome P450 enzymes in 9,10-DHSA metabolism in plants?
A: A specific cytochrome P450 enzyme, CYP94A1, cloned from Vicia sativa, has demonstrated the ability to hydroxylate 9,10-epoxystearic acid and 9,10-DHSA at their terminal methyl groups. This suggests a potential role for CYP94A1 in synthesizing cutin monomers and participating in plant defense responses. [, , ]
Q12: How does the structure of fatty acid derivatives influence their interaction with CYP94A1?
A: Research indicates that the activity of CYP94A1 is greatly influenced by the stereochemistry of 9,10-epoxystearic acid and the nature of substituents on carbons 9 and 10. The enzyme exhibits a preference for the 9R,10S enantiomer of 9,10-epoxystearic acid and shows decreasing activity in the following order: epoxide > oleic acid > diol. []
Q13: What is known about the toxicity and biodegradability of 9,10-DHSA?
A: Studies have shown that purified 9,10-DHSA exhibits low toxicity and good biodegradability. It did not cause significant skin or eye irritation in in vitro and in vivo tests and passed biodegradability tests according to OECD guidelines. [, ]
Q14: Are there environmental concerns associated with 9,10-DHSA and its derivatives?
A: As with any chemical, responsible waste management practices are crucial. While 9,10-DHSA itself shows good biodegradability in aquatic environments, more research is needed to assess the environmental fate and potential impacts of its various derivatives. []
Q15: What are some common derivatives of 9,10-DHSA, and what are their potential applications?
A: Researchers have synthesized various derivatives of 9,10-DHSA, including esters, amides, and polymers. These derivatives exhibit potential applications as thickeners in greases, emulsifiers in cosmetics, and components in biodegradable polymers. [, , , , , , , , , ]
Q16: How does the number of hydroxyl groups affect the properties of fatty acid-based liquid marbles?
A: Liquid marbles stabilized by 9,10-DHSA, which has two hydroxyl groups, showed superior mechanical robustness compared to those stabilized by fatty acids with fewer hydroxyl groups. This suggests that increasing the number of hydroxyl groups enhances the mechanical strength of these liquid marbles. []
Q17: Have computational methods been used to study 9,10-DHSA and its derivatives?
A: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) calculations, have been employed to predict the stability of biolubricant compounds derived from 9,10-DHSA. These calculations can provide insights into the relationship between molecular structure and stability, guiding the design of improved biolubricants. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

